7-Bromobenzodiazole-5-carboxylic acid
Overview
Description
7-Bromobenzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzodiazole-5-carboxylic acid typically involves the bromination of benzimidazole derivatives followed by carboxylation. One common method includes the reaction of 5-carboxybenzimidazole with bromine in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzodiazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Reactions: Various substituted benzimidazole derivatives.
Oxidation Reactions: Oxidized benzimidazole compounds.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
7-Bromobenzodiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 7-Bromobenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the bromine and carboxylic acid groups.
5-Bromobenzimidazole: Similar structure but without the carboxylic acid group.
7-Bromobenzimidazole: Lacks the carboxylic acid group but has the bromine atom at the same position.
Uniqueness: 7-Bromobenzodiazole-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
7-bromo-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGYCSILUCEYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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